(R)-tert-Butyl (1-neopentylpyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-neopentylpyrrolidin-3-yl)carbamate is a chiral compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s unique structure, featuring a pyrrolidine ring and neopentyl group, may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-neopentylpyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Neopentyl Group: The neopentyl group can be introduced via alkylation reactions.
Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, the compound may serve as a probe or ligand in studying enzyme interactions and other biochemical processes.
Medicine
Industry
In the industrial sector, the compound may be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-neopentylpyrrolidin-3-yl)carbamate would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving binding, inhibition, or activation of these targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-methylpyrrolidin-3-yl)carbamate
- tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate
- tert-Butyl (1-isopropylpyrrolidin-3-yl)carbamate
Uniqueness
®-tert-Butyl (1-neopentylpyrrolidin-3-yl)carbamate’s unique structure, particularly the neopentyl group, may confer distinct chemical and biological properties compared to similar compounds. These properties could include differences in reactivity, binding affinity, and biological activity.
Properties
IUPAC Name |
tert-butyl N-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)10-16-8-7-11(9-16)15-12(17)18-14(4,5)6/h11H,7-10H2,1-6H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNQDTVACYAOIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CN1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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